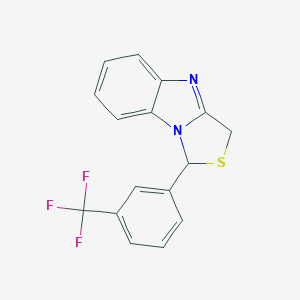
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, fused with a thiazolo-benzimidazole moiety. The presence of the trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable target for research and development.
Méthodes De Préparation
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-(trifluoromethyl)aniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired thiazolo-benzimidazole compound . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding amines or alcohols.
Applications De Recherche Scientifique
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)piperazine: Both compounds contain a trifluoromethyl group, but the piperazine derivative is primarily used in neuropharmacology.
Thiazolo[3,2-a]benzimidazoles: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
136995-01-2 |
|---|---|
Formule moléculaire |
C16H11F3N2S |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-5-3-4-10(8-11)15-21-13-7-2-1-6-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
Clé InChI |
XTLVALLIRNCOGM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
SMILES canonique |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
Synonymes |
1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[3-(trifluoromethyl)phenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















